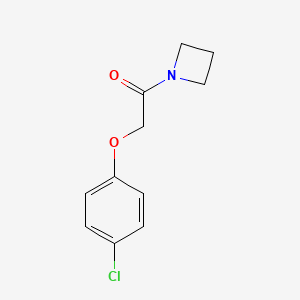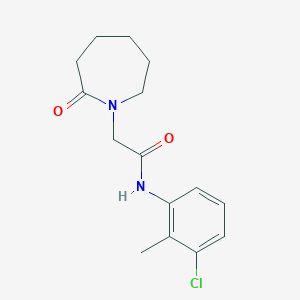
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide, also known as TTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TTA is a potent and selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism.
Mecanismo De Acción
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide acts as a selective modulator of PPARγ, which is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. PPARγ activation leads to the transcription of genes involved in adipocyte differentiation, glucose uptake, and fatty acid metabolism. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide binds to PPARγ and induces a conformational change that enhances its transcriptional activity.
Biochemical and Physiological Effects:
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide also promotes lipolysis and inhibits adipocyte differentiation, which may help in the treatment of obesity. In addition, N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide in lab experiments is its high potency and selectivity for PPARγ. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been shown to be more potent than other PPARγ agonists, such as rosiglitazone and pioglitazone. However, one limitation of using N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide is its low solubility in aqueous solutions, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide. One area of interest is the development of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide and its effects on other signaling pathways need to be further elucidated.
Métodos De Síntesis
The synthesis of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide involves the reaction of 3,5-dimethylpyrazole with benzoyl chloride in the presence of triethylamine. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to yield N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide. The purity of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide can be further improved using column chromatography.
Aplicaciones Científicas De Investigación
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and cancer. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been found to inhibit adipocyte differentiation and promote lipolysis, which may help in the treatment of obesity. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propiedades
IUPAC Name |
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-13(14(18)16(3)4)11(2)17(15-10)12-8-6-5-7-9-12/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBEJREDNXTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)




![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)